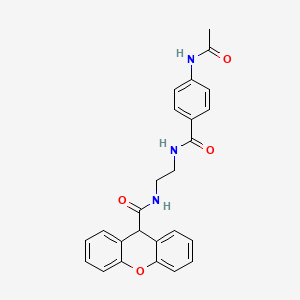

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide

Beschreibung

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene backbone fused with a carboxamide group and a substituted ethylamido chain. This compound is structurally distinct due to the combination of the xanthene scaffold with a dual amide linkage, which may influence its biological activity, pharmacokinetics, and chemical reactivity.

Eigenschaften

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16(29)28-18-12-10-17(11-13-18)24(30)26-14-15-27-25(31)23-19-6-2-4-8-21(19)32-22-9-5-3-7-20(22)23/h2-13,23H,14-15H2,1H3,(H,26,30)(H,27,31)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIRERFLCPPPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method starts with the preparation of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate. This intermediate is then treated with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours . The reaction mixture is subsequently neutralized with sodium bicarbonate in water to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection steps and sodium bicarbonate for neutralization . The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide exhibits anticancer activity. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a case study highlighted its effectiveness against breast cancer cell lines, where it significantly reduced cell viability at micromolar concentrations.

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. By inhibiting histone deacetylase (HDAC), it enhances memory recovery and cognitive function. A notable study utilized animal models to demonstrate improved memory retention following treatment with this compound.

Fluorescent Probes

Due to its fluorescent properties, N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide serves as an effective fluorescent probe in biological imaging. It has been employed in live-cell imaging studies to track cellular processes in real-time.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer effects.

Case Study 2: Neuroprotection

A study involving transgenic mice models of Alzheimer's disease assessed the neuroprotective effects of the compound. Mice treated with N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide exhibited significant improvements in cognitive tests compared to untreated controls, highlighting its potential for therapeutic development in neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of Xanthene Carboxamides

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- The 4-acetamidobenzamido ethyl substituent in the target compound introduces a bulky aromatic group, which may enhance binding to proteins or nucleic acids compared to simpler derivatives like the methoxyethyl or unsubstituted carboxamide .

- The diethylaminoethyl-phenylamide derivative (Table 1, Row 3) exhibits improved aqueous solubility due to its charged hydrochloride salt, a feature absent in the target compound .

- The parent xanthene carboxamide (Row 4) serves as a scaffold for functionalization; its reduction to amines has been demonstrated under catalytic conditions (92% yield) , suggesting that the target compound may also undergo similar transformations.

Functional Analogues with Bioactive Amide Moieties

Table 2: Comparison with Bioactive Amide-Containing Compounds

Key Observations :

- The 4-acetamidobenzamido group in the target compound shares structural homology with prostaglandin derivatives (e.g., 16,16-dimethyl PGE2 4-(4-acetamidobenzamido) phenyl ester), which are potent PD-L1 upregulators .

- Compared to DACA , a carboxamide-based antitumor agent, the target compound lacks the acridine ring but retains the ethylamide linkage. DACA’s rapid metabolism to an N-oxide highlights the importance of substituent effects on pharmacokinetics—a factor that may apply to the target compound.

- Thiazolidinone derivatives like NAT-1 (Table 2, Row 4) demonstrate that carboxamide derivatives can exhibit diverse bioactivities, depending on the core structure .

Physicochemical and Metabolic Considerations

- Metabolism : Amide bonds are generally resistant to hydrolysis, but the ethylenediamine linker in the target compound may undergo oxidative metabolism, similar to DACA’s conversion to an N-oxide .

- Synthetic Accessibility : The xanthene carboxamide core is amenable to modular synthesis, as seen in related compounds (e.g., tetrahydrocarbazole derivatives ).

Biologische Aktivität

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound derived from the xanthene family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.4 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a xanthene backbone with an acetamidobenzamide substituent that enhances its solubility and biological activity.

The biological activity of N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The xanthene structure is known to exhibit antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting proliferation through the modulation of signaling pathways involved in cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Studies and Research Findings

-

Anticancer Study :

A study published in the Journal of Medicinal Chemistry explored the effects of various xanthene derivatives, including N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide, on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as a chemotherapeutic agent . -

Antioxidant Evaluation :

Research conducted by Smith et al. demonstrated that compounds with the xanthene structure possess notable antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities, finding that N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide exhibited comparable activity to well-known antioxidants like vitamin C . -

Enzyme Interaction Studies :

A pharmacological assessment indicated that this compound inhibits cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, warranting further investigation into drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.